molecular formula C11H12O5 B3276145 Dimethyl 5-hydroxy-3-methylphthalate CAS No. 63559-21-7

Dimethyl 5-hydroxy-3-methylphthalate

Cat. No. B3276145
CAS RN: 63559-21-7
M. Wt: 224.21 g/mol
InChI Key: HXTPLHDHJMZBKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Dimethyl 5-hydroxy-3-methylphthalate is C11H12O5 . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Conditions : The research on dimethyl 5-hydroxy-3-methylphthalate includes investigations into optimal synthesis conditions. For instance, Pen (2014) studied the synthesis of a similar compound, dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, emphasizing the best reaction conditions through esterification with methanol and subsequent reactions, achieving a 60% yield. This highlights the chemical versatility and potential applications of related compounds in organic synthesis (Pen, 2014).

Biological and Pharmacological Applications

  • Antifungal Properties : Dimethyl 5-hydroxy-3-methylphthalate derivatives have shown significant antifungal activities. For instance, Yang et al. (2011) discovered new phthalide derivatives, including compounds related to dimethyl 5-hydroxy-3-methylphthalate, exhibiting notable antifungal effects against plant pathogens (Yang et al., 2011).

  • Applications in Antidepressant Research : The compound has also been studied for its potential role in antidepressant medication. Lingjaerde (1970) researched two newer antidepressants, including derivatives of dimethyl phthalate, and their effect on serotonin uptake in human blood platelets, contributing to our understanding of the biochemical mechanisms underlying antidepressant effects (Lingjaerde, 1970).

Environmental Impact

  • Atmospheric Degradation : The compound's derivatives are also studied in the context of atmospheric science. Han et al. (2014) investigated the atmospheric OH-initiated degradation mechanisms of dimethyl phthalate, providing insights into its environmental impact and the kinetics of its photooxidation in the atmosphere (Han et al., 2014).

properties

IUPAC Name

dimethyl 5-hydroxy-3-methylbenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-6-4-7(12)5-8(10(13)15-2)9(6)11(14)16-3/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTPLHDHJMZBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334190
Record name Dimethyl 5-hydroxy-3-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63559-21-7
Record name Dimethyl 5-hydroxy-3-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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